1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one is a chemical compound recognized for its potential biological activities and applications in various fields of research. This compound features a dihydroxyphenyl group and an ethylamino moiety, which contribute to its reactivity and interaction with biological systems.
This compound can be synthesized from readily available starting materials such as 3,4-dihydroxybenzaldehyde and ethylamine. The synthesis typically involves a condensation reaction followed by reduction processes to yield the final product.
The synthesis of 1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one generally follows these steps:
The molecular structure of 1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one can be represented as follows:
This structure includes a ketone functional group (propan-1-one), an ethylamine side chain, and two hydroxyl groups on the aromatic ring.
1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one can undergo several chemical reactions:
The products formed from these reactions vary based on the reagents used and the reaction conditions employed.
The mechanism of action for 1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one involves several pathways:
| Property | Value |
|---|---|
| CAS Number | 93777-00-5 |
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | 1-(3,4-dihydroxyphenyl)-2-(ethylamino)propan-1-one |
| InChI | InChI=1S/C11H15NO3/c1-3-12... |
| InChI Key | MMTPCMCJFNWHLO-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(C)C(=O)C1=CC(=C(C=C1)O)O |
These properties indicate that the compound is a solid at room temperature with specific reactivity based on its functional groups.
The applications of 1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one span several scientific fields:
This compound's diverse applications highlight its significance in both academic research and industrial processes.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6